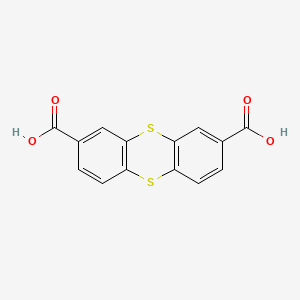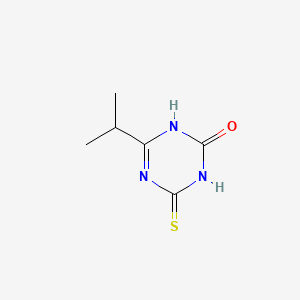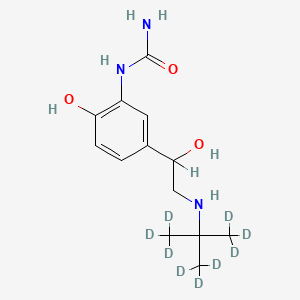
Carbuterol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbuterol-d9 is a deuterated version of the β2-adrenergic receptor agonist carbuterol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of neurology, respiratory drugs, and enzyme activators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbuterol-d9 involves the incorporation of deuterium atoms into the carbuterol molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the carbuterol molecule.
Deuteration: The hydrogen atoms in the carbuterol molecule are replaced with deuterium atoms through a process called deuteration. This can be achieved using deuterated reagents or solvents.
Formation of Hemisulfate Salt: The deuterated carbuterol is then reacted with sulfuric acid to form the hemisulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbuterol are synthesized and deuterated.
Purification: The deuterated carbuterol is purified using techniques such as crystallization or chromatography.
Salt Formation: The purified deuterated carbuterol is reacted with sulfuric acid to form the hemisulfate salt, which is then isolated and dried.
Analyse Des Réactions Chimiques
Types of Reactions
Carbuterol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbuterol oxides, while reduction may produce carbuterol alcohols .
Applications De Recherche Scientifique
Carbuterol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for accurate data analysis.
Biology: Employed in studies related to enzyme activation and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, pain, inflammation, and neurological disorders.
Mécanisme D'action
Carbuterol-d9 exerts its effects by acting as a β2-adrenergic receptor agonist. The mechanism involves:
Binding to Receptors: The compound binds to β2-adrenergic receptors on the surface of target cells.
Activation of Pathways: This binding activates intracellular signaling pathways, leading to various physiological responses.
Molecular Targets: The primary molecular targets include β2-adrenergic receptors, which are involved in processes such as bronchodilation and vasodilation.
Comparaison Avec Des Composés Similaires
Carbuterol-d9 can be compared with other similar compounds, such as:
Carbuterol: The non-deuterated version of the compound.
Salbutamol: Another β2-adrenergic receptor agonist used in respiratory treatments.
Terbutaline: A β2-adrenergic receptor agonist with similar therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .
Propriétés
IUPAC Name |
[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXXQOFIRIICG-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)
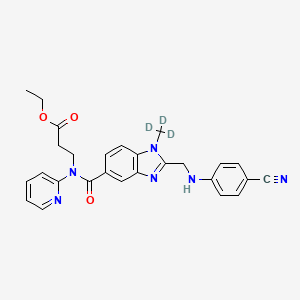
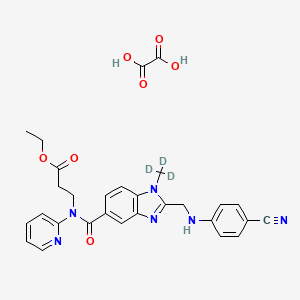

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)

